
(E)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-N-(pyridin-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-N-(pyridin-3-yl)benzamide is a useful research compound. Its molecular formula is C17H13N3O2S2 and its molecular weight is 355.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (E)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-N-(pyridin-3-yl)benzamide is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound, drawing on diverse and authoritative sources.
Synthesis of Thiazolidine Derivatives
Thiazolidine derivatives, including the compound of interest, are typically synthesized through multicomponent reactions (MCRs) involving thiazolidinones. Recent studies have demonstrated efficient synthetic routes yielding high yields of these compounds. For instance, a one-pot reaction involving primary amines, aldehydes, and mercaptoacetic acid has been reported to produce thiazolidinones with notable biological activities .
Antimicrobial Activity
A significant area of research has focused on the antimicrobial properties of thiazolidine derivatives. The compound this compound has shown promising results against various bacterial strains.
Table 1: Antimicrobial Activity Data
Compound | Bacterial Strain | MIC (μM) | MBC (μM) |
---|---|---|---|
5d | MRSA | 37.9 | 57.8 |
5g | S. aureus | 36.5 | 73.1 |
5k | E. coli | 53.6 | 73.1 |
The minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) values indicate that these compounds exhibit stronger antibacterial activity than traditional antibiotics like ampicillin and streptomycin .
Anticancer Activity
In addition to antimicrobial properties, thiazolidine derivatives have been evaluated for their anticancer potential. Research indicates that certain thiazolidinones can induce apoptosis in cancer cells and inhibit tumor growth effectively. For example, derivatives have shown significant cytotoxicity against glioblastoma multiforme cells .
Table 2: Anticancer Activity Data
Compound | Cancer Cell Line | IC50 (μM) |
---|---|---|
9b | MDA-MB-231 | 12.5 |
9e | HCT116 | 15.0 |
10e | SW620 | 10.0 |
These findings suggest that the compound may be a potential candidate for further development as an anticancer agent.
Structure-Activity Relationship (SAR)
Understanding the SAR of thiazolidine derivatives is crucial for optimizing their biological activity. Modifications to the thiazolidine core structure can significantly influence both antimicrobial and anticancer activities. For instance, substituents on the pyridine ring and variations in the thiazolidine moiety have been correlated with enhanced potency against specific pathogens or cancer cell lines .
Case Studies
- Antimicrobial Evaluation : A study involving a series of thiazolidinone derivatives demonstrated that modifications at the indole position improved antibacterial activity against resistant strains like MRSA .
- Cytotoxicity Assays : In vitro assays revealed that certain derivatives exhibited potent cytotoxic effects across multiple cancer cell lines, highlighting their potential as therapeutic agents .
Wissenschaftliche Forschungsanwendungen
Antibacterial Properties
Research indicates that compounds similar to (E)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-N-(pyridin-3-yl)benzamide exhibit significant antibacterial activity. For instance, derivatives of thiazolidinones have been shown to possess potent antibacterial effects against various Gram-positive and Gram-negative bacteria.
A study reported that new derivatives derived from thioxothiazolidin exhibited antibacterial activity that surpassed traditional antibiotics like ampicillin and streptomycin by 10–50 times against specific bacteria such as Enterobacter cloacae and Escherichia coli .
Antifungal Activity
In addition to antibacterial effects, this compound demonstrates promising antifungal properties. Research has highlighted that certain derivatives exhibit excellent antifungal activity, with minimum inhibitory concentrations (MICs) ranging from 0.004 to 0.06 mg/mL against fungi like Trichoderma viride and Aspergillus fumigatus .
Anticancer Potential
The compound's structural features suggest potential applications in cancer therapy. Similar thiazolidinone compounds have been investigated for their anticancer properties, showing effectiveness in inhibiting tumor growth in various cancer cell lines. The molecular structure allows for interactions with cellular targets involved in cancer progression.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that can be optimized for yield and purity. Characterization techniques such as nuclear magnetic resonance (NMR), mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the synthesized compounds .
Eigenschaften
IUPAC Name |
4-[(E)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-N-pyridin-3-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2S2/c1-20-16(22)14(24-17(20)23)9-11-4-6-12(7-5-11)15(21)19-13-3-2-8-18-10-13/h2-10H,1H3,(H,19,21)/b14-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKCOXAOXHZQQF-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)C(=O)NC3=CN=CC=C3)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C\C2=CC=C(C=C2)C(=O)NC3=CN=CC=C3)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.